molecular formula C14H25ClN2O3 B7928445 [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928445
M. Wt: 304.81 g/mol
InChI Key: OTJWCHLUGYWWIY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester (CAS: 1353943-66-4) is a carbamate derivative with a cyclohexyl backbone. Its molecular formula is C₁₅H₂₇ClN₂O₃, molecular weight 318.84 g/mol, and XLogP3 value 2.7, indicating moderate lipophilicity . Key structural features include:

  • A tert-butyl carbamate group at the methyl-substituted cyclohexyl position.
  • A 2-chloro-acetylamino substituent at the 2-position of the cyclohexane ring.
  • Topological polar surface area (TPSA): 58.6 Ų, suggesting moderate membrane permeability .

This compound is typically used in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, leveraging its carbamate and chloroacetyl groups for further functionalization.

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)17(4)11-8-6-5-7-10(11)16-12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWCHLUGYWWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCC1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:

  • Formation of the Chloro-acetylamino Intermediate:

      Starting Material: Cyclohexylamine

      Reagent: Chloroacetyl chloride

      Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Product: 2-(2-Chloro-acetylamino)-cyclohexylamine

  • Carbamoylation:

      Starting Material: 2-(2-Chloro-acetylamino)-cyclohexylamine

      Reagent: tert-Butyl chloroformate

      Conditions: The reaction is typically performed in an inert solvent such as dichloromethane, under cooling to control the exothermic nature of the reaction.

      Product: [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Nucleophiles such as amines or alcohols

      Conditions: Mild to moderate temperatures, often in the presence of a base

      Products: Substituted derivatives of the original compound

  • Hydrolysis:

      Reagents: Water or aqueous acids/bases

      Conditions: Elevated temperatures or prolonged reaction times

      Products: Decomposition into the corresponding amine and carbamic acid derivatives

  • Oxidation and Reduction:

      Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride

      Conditions: Controlled temperatures and reaction times

      Products: Oxidized or reduced forms of the compound, depending on the specific reagents used

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Potential applications in the development of novel materials with specific properties.

Biology and Medicine:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive carbamates.
  • Potential use in the design of enzyme inhibitors or receptor modulators.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Potential applications in the development of coatings, adhesives, and other functional materials.

Mechanism of Action

The mechanism of action of [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is not fully elucidated. it is believed to interact with biological targets through its carbamate moiety, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.

Comparison with Similar Compounds

Positional Isomers on the Cyclohexane Ring

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) XLogP3 Key Differences
[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester 4-position C₁₅H₂₇ClN₂O₃ 318.84 2.7 Chloroacetyl group at cyclohexane 4-position; altered steric/electronic effects.
[2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester 2-position C₁₅H₂₇ClN₂O₃ 318.84 2.7 Methyl-carbamate vs. unsubstituted carbamate at 4-position.

Implications : Positional isomerism affects steric accessibility and hydrogen bonding. The 2-position derivative may exhibit distinct reactivity in nucleophilic substitution due to proximity to the carbamate group.

Variations in Amino and Ester Substituents

Compound Name Substituent Modification Molecular Formula Molecular Weight (g/mol) Reference
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Ethyl-amino group C₁₆H₂₉ClN₂O₃ 330.85
[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester Cyclopropyl-carbamate C₁₆H₂₇ClN₂O₃ 330.85
tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate Pyrimidinyl-amino group C₁₅H₂₃ClN₄O₂ 326.82

Key Observations :

  • Ethyl vs.
  • Cyclopropyl : Enhances metabolic stability due to restricted rotation and reduced susceptibility to oxidation .
  • Heterocyclic Modifications : Pyrimidinyl groups (as in ) introduce aromaticity, favoring π-π stacking in target binding.

Ester Group Modifications

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Reference
(1R,4R)-{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Benzyl ester C₂₀H₂₇ClN₂O₃ 378.90
D-PROLINE TERT-BUTYL ESTER HYDROCHLORIDE Proline-tert-butyl ester C₉H₁₈ClNO₂ 219.70

Implications :

  • Benzyl Esters : Improved lipophilicity (higher XLogP) but reduced hydrolytic stability compared to tert-butyl esters .
  • Amino Acid Derivatives: Proline esters (e.g., ) introduce chirality, enabling enantioselective synthesis.

Functional Group Additions

Compound Name Additional Functional Group Molecular Formula Molecular Weight (g/mol) Reference
{2-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Cyclopropyl-amino group C₁₆H₂₇ClN₂O₃ 330.85
[2-(6-Chloro-pyrimidin-4-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester Chloropyrimidine moiety C₁₅H₂₃ClN₄O₂ 326.82

Key Findings :

  • Chloropyrimidine : Introduces halogen bonding capability and planar geometry for DNA intercalation or kinase inhibition .

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